N-(4-Piperidylmethyl)pyrimidin-5-amine
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Overview
Description
N-(4-Piperidylmethyl)pyrimidin-5-amine is a chemical compound with the molecular formula C10H16N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidylmethyl)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with piperidine derivatives. One common method is the reductive amination of 5-acetyl-4-aminopyrimidines with piperidine. This process involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidylmethyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(4-Piperidylmethyl)pyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-Piperidylmethyl)pyrimidin-5-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound of N-(4-Piperidylmethyl)pyrimidin-5-amine, known for its role in nucleic acids.
Piperidine: A simple heterocyclic amine that forms the basis of many pharmaceutical compounds.
N-(4-Piperidylmethyl)pyrimidin-2-amine: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H16N4/c1-3-11-4-2-9(1)5-14-10-6-12-8-13-7-10/h6-9,11,14H,1-5H2 |
InChI Key |
JJYVPAIPOWLJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=CN=CN=C2 |
Origin of Product |
United States |
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